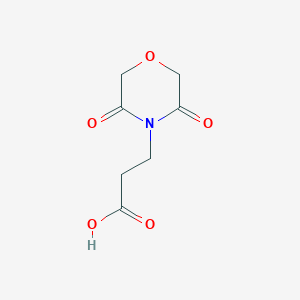
3-(3,5-Dioxomorpholin-4-yl)propanoic acid
Vue d'ensemble
Description
3-(3,5-Dioxomorpholin-4-yl)propanoic acid, also known as 3DMP, is an organic compound with a molecular formula of C7H12NO4. It is a colorless solid that is insoluble in water and has a melting point of 168-170°C. 3DMP is a derivative of morpholine, which is an organic compound made up of an oxirane ring attached to a nitrogen atom. It is used in the synthesis of various compounds and has been extensively studied for its potential applications in the fields of medicine and biochemistry.
Applications De Recherche Scientifique
Quality Control in Pharmaceutical Ingredients
The 3-quinolin-4-one propanoic acids, structurally similar to fluoroquinolone antibiotics, are studied for their potential in antimicrobial drug development. Analytical methods, such as 13C NMR-spectroscopy, are used for quality control of these active pharmaceutical ingredients (APIs), showing their crucial role in developing new antibiotics (Zubkov et al., 2016).
Antiproliferative Properties Against Cancer
A series of derivatives of 3-(3,5-dioxomorpholin-4-yl)propanoic acid have been synthesized, demonstrating significant antiproliferative effects against various cancer cell lines. These compounds have shown promising results in inhibiting the growth of cancer cells, indicating their potential use in cancer treatment (Božić et al., 2017).
Development of Anticonvulsant and Antinociceptive Drugs
Compounds derived from 3-(3,5-dioxomorpholin-4-yl)propanoic acid have been studied for their potential as hybrid anticonvulsants. These molecules combine chemical fragments of known antiepileptic drugs, showing promise in treating seizures and pain (Kamiński et al., 2016).
Synthesis of Organometallic Analogues of Antibiotics
Research into organometallic compounds, including those derived from 3-(3,5-dioxomorpholin-4-yl)propanoic acid, focuses on creating complex structures for medicinal applications. These efforts aim to develop isosteric substitutes for organic drug candidates, potentially offering new pathways in drug development (Patra et al., 2012).
Inhibitors of Mycolic Acid Biosynthesis
Derivatives of 3-(3,5-dioxomorpholin-4-yl)propanoic acid have been synthesized and studied as potential inhibitors of mycolic acid biosynthesis. This research could lead to new treatments for diseases caused by mycobacteria, such as tuberculosis (Hartmann et al., 1994).
Propriétés
IUPAC Name |
3-(3,5-dioxomorpholin-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c9-5-3-13-4-6(10)8(5)2-1-7(11)12/h1-4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPUMWSXDNXPMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CO1)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501288890 | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dioxomorpholin-4-yl)propanoic acid | |
CAS RN |
1000339-14-9 | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dioxo-4-morpholinepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501288890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



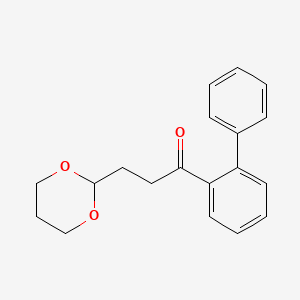
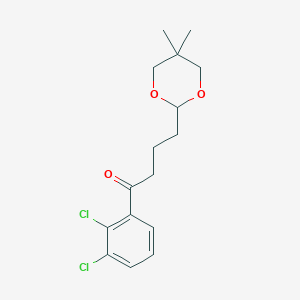


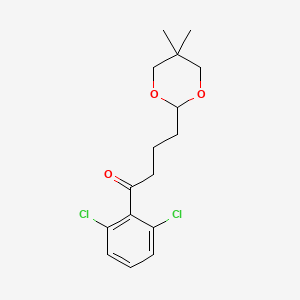
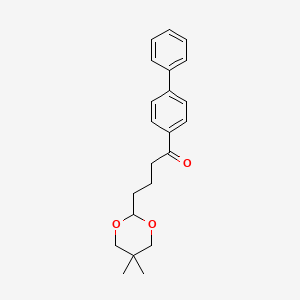
![9-[4-(5,5-Dimethyl-1,3-dioxan-2-YL)butyryl]anthracene](/img/structure/B3025186.png)
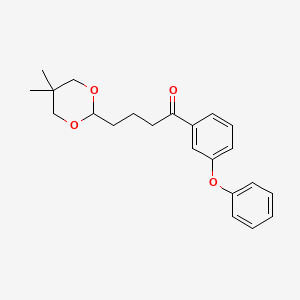
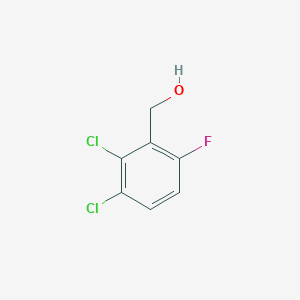



![5,11-Dihydroxy-1H-benzo[2,3]oxepino-[4,5-c]chromen-8(2H)-one](/img/structure/B3025194.png)
